1-Chloroisoquinolin-5-ol is a compound belonging to the isoquinoline family, characterized by a chloro substituent and a hydroxyl group on the isoquinoline ring system. Isoquinolines are bicyclic compounds derived from benzene and pyridine, and they exhibit a variety of biological activities. The presence of functional groups such as chlorine and hydroxyl significantly influences the compound's reactivity and potential applications in medicinal chemistry.
1-Chloroisoquinolin-5-ol can be classified as a halogenated aromatic compound. It is typically synthesized from isoquinoline derivatives through various chemical reactions, including chlorination and hydroxylation processes. This compound is of interest in organic synthesis and pharmaceutical research due to its structural similarity to biologically active molecules.
The synthesis of 1-chloroisoquinolin-5-ol can be achieved through several methods:
The synthetic routes often require careful control of reaction conditions to minimize side reactions and maximize yield. Techniques such as column chromatography are typically employed for purification.
The molecular structure of 1-chloroisoquinolin-5-ol consists of a fused bicyclic system with the following features:
The chemical formula can be represented as with a molecular weight of approximately 175.60 g/mol.
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for confirming the structure. For instance, in NMR spectroscopy, signals corresponding to the aromatic protons and the hydroxyl group can be observed, aiding in structural elucidation.
1-Chloroisoquinolin-5-ol can undergo several chemical reactions:
The reactivity patterns are influenced by both the electron-withdrawing nature of the chlorine atom and the electron-donating ability of the hydroxyl group, which modulates the electrophilicity of adjacent carbon atoms in the aromatic system.
The mechanism by which 1-chloroisoquinolin-5-ol exerts its biological effects involves its interaction with biological targets, often through:
Studies on similar compounds suggest that halogenated isoquinolines often exhibit significant pharmacological activities, including antitumor and antimicrobial properties.
1-Chloroisoquinolin-5-ol typically appears as a crystalline solid with distinct melting points that vary based on purity levels.
Key chemical properties include:
1-Chloroisoquinolin-5-ol has potential applications in:
Isoquinoline alkaloids constitute one of the most significant classes of nitrogen-containing plant secondary metabolites, with documented use dating back millennia. Ancient Egyptian medical practices, as recorded in the Ebers Papyrus (~1500 BC), utilized plant extracts containing proto-isoquinoline structures for therapeutic purposes, though the specific alkaloids were unidentified at the time [7]. The isolation of the first pure isoquinoline alkaloid, narcotine, in 1803 by Derosne marked the dawn of scientific exploration into this chemical class. This paved the way for the structural elucidation of pivotal compounds like morphine (1804) and papaverine (1848), which established the isoquinoline core as a critical pharmacophore in medicinal chemistry [7]. Historically, natural isoquinolines were sourced predominantly from plant families including Papaveraceae (poppies), Berberidaceae (barberries), and Rutaceae. These alkaloids were integral to traditional medicine systems worldwide, employed as analgesics, antimicrobials, and muscle relaxants long before their mechanisms were understood [8].
The discovery of chlorinated isoquinolines represented a significant 20th-century advancement. Unlike simpler isoquinoline alkaloids, chlorinated derivatives such as 1-chloroisoquinolin-5-ol were often initially identified as semi-synthetic analogues designed to overcome the pharmacokinetic limitations (e.g., poor solubility, low bioavailability) inherent to many natural isoquinolines [1]. This deliberate structural modification mirrored the evolution of quinolone antibiotics, where synthetic halogenation dramatically enhanced biological efficacy against resistant pathogens [5]. Contemporary research focuses on leveraging advanced spectroscopic techniques (NMR, MS) and biosynthesis studies to identify and optimize rare chlorinated isoquinolines, positioning them as privileged scaffolds in modern drug discovery pipelines targeting oncological, infectious, and neurological diseases [1] [7].
Isoquinoline alkaloids exhibit remarkable structural diversity, broadly classified into simple tetrahydroisoquinolines, benzylisoquinolines, and complex dimeric forms (bisbenzylisoquinolines, aporphines). Chlorinated derivatives like 1-chloroisoquinolin-5-ol belong to a specialized subgroup characterized by halogen substitution directly on the isoquinoline ring system. Biosynthetically, the core isoquinoline structure originates from tyrosine via dopamine and 4-hydroxyphenylacetaldehyde condensation, forming the pivotal intermediate (S)-norcoclaurine [7]. Chlorination is postulated to occur late in biosynthesis via haloperoxidases or through post-synthetic modification in planta, though the precise enzymatic machinery remains less characterized than for non-halogenated analogues [7].
Compound Name | Core Structure | Substituents | Natural/Synthetic | Plant Source (If Natural) |
---|---|---|---|---|
Berberine | Benzylisoquinoline | -OCH₂O- (dioxole), Quaternary N⁺ | Natural | Berberis vulgaris |
Papaverine | Benzylisoquinoline | 4×OCH₃ | Natural | Papaver somniferum |
Sanguinarine | Benzophenanthridine | Methylenedioxy, Iminium | Natural | Sanguinaria canadensis |
1-Chloroisoquinolin-5-ol | Simple isoquinoline | Cl at C1, OH at C5 | Semi-synthetic | N/A |
5-Chloroisoquinoline | Simple isoquinoline | Cl at C5 | Synthetic | N/A |
Chemotaxonomically, chlorinated isoquinolines serve as valuable chemomarkers. While simple chlorinated derivatives like 1-chloroisoquinolin-5-ol are predominantly synthetic, their occurrence in specific Rutaceae or Papaveraceae species signals unique halometabolite pathways. The presence of chlorine, a relatively rare natural halogen in alkaloids, significantly alters molecular properties. Compared to its non-chlorinated counterpart isoquinolin-5-ol (molecular weight ~145 g/mol), 1-chloroisoquinolin-5-ol (C₉H₆ClNO, CAS 1374652-47-7) has a molecular weight of 179.6 g/mol [3]. This chlorine atom increases lipophilicity (predicted LogP ~2.7 vs. ~1.5 for unsubstituted), influencing membrane permeability and target binding [2] [10]. Key physicochemical parameters include a density of 1.412 g/cm³, boiling point ~369°C, and a predicted pKa of 8.12, indicating moderate acidity for the phenolic OH [3]. The chlorine atom at the C1 position induces significant electronic effects, reducing electron density at C5 and enhancing the acidity of the phenolic proton compared to its C6 or C7 substituted isomers [6] [10]. This regiochemistry critically influences hydrogen bonding potential, metal chelation capacity, and overall pharmacophore geometry, dictating biological target specificity [1] [2].
The structural modification of natural alkaloids via halogenation, particularly chlorination, represents a strategic approach to overcome intrinsic limitations of natural products while amplifying their bioactivity. 1-Chloroisoquinolin-5-ol exemplifies this rationale. Natural isoquinoline alkaloids frequently suffer from poor aqueous solubility and suboptimal pharmacokinetics, restricting their therapeutic utility [1]. Chlorination addresses these issues by modulating electronic distribution and lipophilicity. The "magic chloro effect," documented extensively in medicinal chemistry, describes scenarios where chlorine substitution enhances potency by 100 to 100,000-fold versus non-chlorinated parents [2]. This occurs via multiple mechanisms:
Target System | Biological Activity | Potential Therapeutic Application | Evidence Level |
---|---|---|---|
Microbial Enzymes | Antibacterial (Gram+ pathogens) | Anti-infectives | In vitro enzyme inhibition [1] |
SARM1 (TIR Domain) | Inhibition of NADase activity (~IC₅₀ 1-10 µM) | Neurodegenerative disorders (e.g., ALS) | In vitro enzymology [6] |
Cardiac RyR2 Channels | Negative inotropic effect (IC₅₀ ~12-17 µM) | Antiarrhythmic agents | Ex vivo papillary muscle [4] |
Kinases (e.g., PKC) | Modulation of phosphorylation cascades | Anticancer/anti-inflammatory | Indirect cellular assays [1] [4] |
Emerging evidence positions 1-chloroisoquinolin-5-ol as a multi-target therapeutic scaffold. Its structural similarity to 5-chloroisoquinoline (CAS 5430-45-5), a known inhibitor of SARM1 (Sterile Alpha and TIR Motif Containing 1) – a key driver of axon degeneration in neurological disorders – suggests potential utility in neurodegeneration [6]. Furthermore, chlorinated isoquinoline alkaloids like F-14 (containing a 2-chloro substituent) exhibit potent negative inotropic effects on cardiac muscle (IC₅₀ ~14 µM), implicating modulation of calcium channels (RyR2) or β-adrenergic pathways relevant to heart failure and arrhythmia [4]. The compound’s inherent antibacterial properties, observed across diverse isoquinoline scaffolds, are likely enhanced by chlorine’s ability to disrupt bacterial membrane integrity or essential metalloenzymes [1] [5].
Compound (CAS No.) | Molecular Formula | Molecular Weight (g/mol) | Predicted/Experimental logP | Key Structural Features | Reported Bioactivities |
---|---|---|---|---|---|
1-Chloroisoquinolin-5-ol (1374652-47-7) | C₉H₆ClNO | 179.6 | ~2.7 [Est.] | Cl at C1, OH at C5 | Antibacterial, SARM1 inhibition? |
5-Chloroisoquinoline (5430-45-5) | C₉H₆ClN | 163.60 | 2.7 [Exp.] [10] | Cl at C5 | SARM1 inhibition [6] |
(5-Chloroisoquinolin-1-yl)methanol (1367747-22-5) | C₁₀H₈ClNO | 193.63 | ~2.1 [Est.] | Cl at C5, CH₂OH at C1 | Undocumented |
3-Chloroisoquinolin-5-ol (1374652-47-7)* | C₉H₆ClNO | 179.6 | ~2.7 [Est.] | Cl at C3, OH at C5 | Undocumented |
*Note: 3-Chloroisoquinolin-5-ol shares CAS with 1-isomer in some databases; structural distinction crucial [3]
The rationale for prioritizing 1-chloroisoquinolin-5-ol extends beyond empirical observation. Computational analyses predict favorable drug-likeness parameters within Lipinski’s rule boundaries (MW<500, LogP<5, HBD<5, HBA<10), supporting its developability [3] [10]. Its synthetic accessibility via established isoquinoline functionalization protocols (e.g., electrophilic chlorination, Sandmeyer reactions on amino precursors) facilitates analogue generation and structure-activity relationship (SAR) studies [5] [6] [10]. Consequently, 1-chloroisoquinolin-5-ol embodies a strategic intersection of natural product inspiration, rational medicinal chemistry optimization, and multi-target therapeutic potential, warranting intensive investigation in the era of drug resistance and complex polygenic diseases.
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1
CAS No.: